molecular formula C9H9N3O3S B10909927 3-amino-1-(phenylsulfonyl)-1H-pyrazol-5-ol

3-amino-1-(phenylsulfonyl)-1H-pyrazol-5-ol

Cat. No.: B10909927
M. Wt: 239.25 g/mol
InChI Key: NSGYVYGGIRZCTL-UHFFFAOYSA-N
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Description

3-Amino-1-(phenylsulfonyl)-1H-pyrazol-5-ol is a heterocyclic compound that features a pyrazole ring substituted with an amino group at the 3-position and a phenylsulfonyl group at the 1-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-1-(phenylsulfonyl)-1H-pyrazol-5-ol typically involves the reaction of 3-amino-1H-pyrazole with phenylsulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, in a suitable solvent like dichloromethane. The reaction proceeds at room temperature and yields the desired product with high regioselectivity and yield .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

3-Amino-1-(phenylsulfonyl)-1H-pyrazol-5-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

3-Amino-1-(phenylsulfonyl)-1H-pyrazol-5-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-amino-1-(phenylsulfonyl)-1H-pyrazol-5-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or catalysis. The phenylsulfonyl group plays a crucial role in enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Amino-1-(phenylsulfonyl)-1H-pyrazol-5-ol is unique due to the presence of both an amino group and a phenylsulfonyl group on the pyrazole ring. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C9H9N3O3S

Molecular Weight

239.25 g/mol

IUPAC Name

5-amino-2-(benzenesulfonyl)-1H-pyrazol-3-one

InChI

InChI=1S/C9H9N3O3S/c10-8-6-9(13)12(11-8)16(14,15)7-4-2-1-3-5-7/h1-6,11H,10H2

InChI Key

NSGYVYGGIRZCTL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)N2C(=O)C=C(N2)N

Origin of Product

United States

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